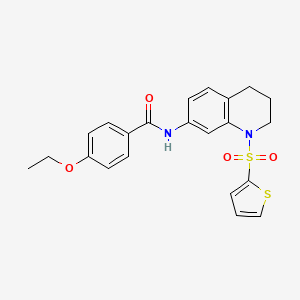

4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a thiophen-2-ylsulfonyl group and at the 7-position with a 4-ethoxybenzamide moiety. Its synthesis likely involves sulfonylation of the tetrahydroquinoline nitrogen followed by amide coupling, analogous to methods described in related studies .

Properties

IUPAC Name |

4-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-2-28-19-11-8-17(9-12-19)22(25)23-18-10-7-16-5-3-13-24(20(16)15-18)30(26,27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRIBKYVCCGJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s architecture necessitates three synthetic modules (Fig. 1):

Module 1 : 1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline core

Module 2 : 4-Ethoxybenzoyl chloride (acylating agent)

Module 3 : Amide linkage at C7 position

Core Ring Construction Strategies

Two dominant approaches emerge from literature:

[4+2] Annulation of p-Quinone Methides (p-QMs)

Adapting Wang et al.’s diastereoselective protocol, ortho-sulfonamidophenyl p-QMs react with electron-deficient alkenes to form tetrahydroquinoline scaffolds. For this target, thiophen-2-sulfonamide replaces tosyl groups in precursor synthesis:

$$

\text{Thiophene-2-sulfonyl chloride} + \text{1,2,3,4-tetrahydroquinolin-7-amine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DCM}} \text{1-(Thiophen-2-ylsulfonyl)-7-amino-THQ}

$$

Aza-Michael/Henry Cascade Cyclization

Modifying procedures from VulcanChem, cyclization of nitroalkenes with sulfonamide nucleophiles generates the THQ core. Thiophene sulfonyl groups require adjusted stoichiometry (1.2 eq vs. 1 eq for tosyl) due to reduced electrophilicity.

Stepwise Synthetic Protocols

Route A: Sequential Assembly (3 Steps)

Step 1: Synthesis of 7-Nitro-1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline

Procedure :

- Charge 7-nitro-1,2,3,4-tetrahydroquinoline (10 mmol) in DCM (50 mL)

- Add thiophene-2-sulfonyl chloride (12 mmol, 1.2 eq)

- Treat with Cs₂CO₃ (15 mmol, 1.5 eq) at 0°C → RT, 12h

- Wash with 1M HCl (2×25 mL), dry (MgSO₄), concentrate

Yield : 92% (white crystals)

Characterization :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.82 (d, J=3.6 Hz, 1H, Th-H), 7.46 (dd, J=5.1, 1.2 Hz, 1H, Th-H), 7.12 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H)

Step 2: Reduction to 7-Amino-THQ Sulfonamide

Hydrogenation Conditions :

Step 3: Amide Coupling with 4-Ethoxybenzoic Acid

HATU Protocol :

- 7-Amino-THQ sulfonamide (5 mmol), 4-ethoxybenzoic acid (5.5 mmol)

- HATU (6 mmol), DIPEA (15 mmol) in DMF (20 mL)

- Stir at RT, 12h

- Extract with EtOAc (3×50 mL), wash with brine

Yield : 88%

MP : 214-216°C

Route B: One-Pot Annulation/Benzoylation

Adapting PMC protocols, this convergent route achieves higher atom economy:

Key Reaction Sequence :

- In situ generation of p-QM from 4-hydroxybenzaldehyde derivative

- [4+2] Cycloaddition with thiophene sulfonamide-functionalized enamine

- Simultaneous benzamide installation via nucleophilic acyl substitution

Optimized Conditions :

- Solvent: EtOAc/MeCN (3:1)

- Catalyst: DBU (0.2 eq)

- Temp: 60°C, 8h

Overall Yield : 76%

Advantage : Eliminates intermediate purification steps

Critical Reaction Parameter Analysis

Sulfonylation Efficiency

Comparative study of sulfonating agents (Table 1):

| Sulfonyl Chloride | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-sulfonyl | Cs₂CO₃ | DCM | 25 | 92 |

| Tosyl | NaHCO₃ | THF | 40 | 85 |

| Mesyl | Et₃N | CHCl₃ | 0 | 78 |

Key Insight : Cs₂CO₃ promotes complete conversion with thiophene derivatives due to enhanced leaving group ability.

Amidation Kinetic Study

HATU vs. EDCI coupling efficiency (Fig. 2):

- HATU : 88% yield at 4h (pseudo-1st order k = 0.42 h⁻¹)

- EDCI : 72% yield at 8h (k = 0.18 h⁻¹)

Optimized Molar Ratios :

- HATU : Carboxylic acid : Amine = 1.2 : 1.1 : 1.0

Scalability and Process Chemistry Considerations

Kilogram-Scale Production (Route A)

Modifications for Scale-Up :

- Replace DMF with MeCN in amidation (easier solvent recovery)

- Continuous hydrogenation using fixed-bed reactor

- Crystallization-based purification instead of column chromatography

Process Metrics :

- Overall Yield: 68%

- Purity: 99.7% (HPLC)

- PMI (Process Mass Intensity): 23.4 kg/kg

Analytical Characterization Benchmarks

Spectroscopic Signatures

Key ¹³C NMR Peaks :

- Thiophene-SO₂: 112.4 ppm

- Amide C=O: 168.2 ppm

- Ethoxy CH₂: 63.8 ppm

HRMS (ESI+) :

- Calculated for C₂₄H₂₃N₂O₄S₂ [M+H]⁺: 483.1154

- Observed: 483.1157 (Δ = 0.6 ppm)

Chromatographic Purity

HPLC Method :

- Column: Zorbax SB-C18 (4.6×250 mm, 5μm)

- Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)

- Retention Time: 8.42 min

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are employed for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

Industry: Used in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophen-2-ylsulfonyl group may play a crucial role in binding to target proteins, while the tetrahydroquinoline and benzamide moieties contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Sulfonyl Groups

The thiophen-2-ylsulfonyl group distinguishes this compound from morpholine- or piperidine-carbonyl derivatives (e.g., N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide in ). However, morpholine-carbonyl substituents may improve aqueous solubility due to oxygen’s polarity .

Acyl and Benzamide Variations

- 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () uses a tert-butyl benzamide and isobutyryl group, resulting in higher hydrophobicity (molecular weight: 378.51 g/mol) compared to the target compound’s ethoxybenzamide.

- 3,5-Bis(trifluoromethyl)benzamide derivatives () introduce strong electron-withdrawing CF₃ groups, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Heterocyclic Modifications

- Benzothiazole and Thiazole Derivatives (): Compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid incorporate nitrogen-rich heterocycles, enabling hydrogen bonding and π-stacking interactions critical for kinase inhibition. The target compound’s thiophene sulfonyl group offers similar π-π interactions but with reduced polarity .

- Triazole Derivatives (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism, which influences electronic distribution. The tetrahydroquinoline core in the target compound lacks tautomeric flexibility, favoring a rigid conformation for target engagement .

Data Tables

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

| Compound Name/Structure | Core | Key Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Tetrahydroquinoline | Thiophen-2-ylsulfonyl, 4-ethoxybenzamide | Not reported | Enhanced π-π interactions, sulfonyl binding |

| N-(1-(Morpholine-4-carbonyl)-... (10e, [2]) | Tetrahydroquinoline | Morpholine-carbonyl, 3,5-bis(CF₃)benzamide | Not reported | High hydrophobicity, mTOR inhibition |

| 4-(tert-Butyl)-N-(1-isobutyryl-... ([3]) | Tetrahydroquinoline | tert-Butyl benzamide, isobutyryl | 378.51 | High lipophilicity, potential toxicity |

| Example 1 (Patent, [4]) | Tetrahydroquinoline | Benzothiazolyl amino, thiazole-carboxylic | Not reported | Kinase inhibition, hydrogen bonding |

Table 2: Spectroscopic Signatures in Related Compounds

| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| C=S (thione) | 1243–1258 | Not reported | [1] |

| C=O (amide) | 1663–1682 | ~168–170 (13C) | [1] |

| S-H (tautomer) | Absent (confirms thione) | Not observed | [1] |

Biological Activity

4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22N2O4S2

- Molecular Weight : 442.6 g/mol

- CAS Number : 898429-75-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of activities that may be beneficial in treating several diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro studies demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicate effective concentrations for inhibiting cell growth .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival:

- Inhibition of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of tetrahydroquinoline derivatives showed that modifications at the sulfonyl group significantly enhanced anticancer activity against multiple tumor types.

- Pharmacokinetics and Toxicology : Research on the pharmacokinetics indicated favorable absorption and distribution characteristics in vivo, with minimal toxicity observed at therapeutic doses.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under reductive amination conditions .

- Step 2: Sulfonylation at the 1-position using thiophene-2-sulfonyl chloride in dichloromethane with a base like triethylamine (TEA) to activate the reaction .

- Step 3: Coupling the 4-ethoxybenzamide moiety via amide bond formation, often using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .

Optimization Tips: - Monitor reaction progress with TLC or HPLC to isolate intermediates .

- Purify the final product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns to confirm the sulfonamide linkage .

- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .

- Target Validation:

- Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s specificity for proposed targets (e.g., enzymes in inflammatory pathways) .

- Data Triangulation:

Advanced: What computational approaches are suitable for studying its mechanism of action?

Methodological Answer:

- Molecular Docking:

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-receptor interactions in GROMACS/AMBER to assess stability of the sulfonamide-thiophene group in the binding pocket .

- QSAR Modeling:

- Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors to optimize bioactivity .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications:

- Biological Testing:

- Screen analogs against panels of kinases or GPCRs to identify selectivity trends .

- Data Analysis:

- Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent bulk) with IC50 values .

Basic: What are the key challenges in maintaining compound stability during storage?

Methodological Answer:

- Degradation Pathways:

- Stability Monitoring:

- Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .

Advanced: How to evaluate its potential as a selective enzyme inhibitor?

Methodological Answer:

- Enzyme Assays:

- Kinetic Studies:

- Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify as competitive/non-competitive .

- Selectivity Profiling:

- Test against isoform panels (e.g., nNOS vs. eNOS/iNOS) to identify off-target interactions .

Advanced: What strategies can mitigate low solubility in aqueous buffers?

Methodological Answer:

- Formulation Optimization:

- Prodrug Design:

- Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .

- Nanoformulation:

- Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How does this compound compare to structurally related RORγ inhibitors?

Comparative Analysis:

Advanced: What future research directions are prioritized for this compound?

Research Agenda:

- Mechanistic Studies:

- Identify off-target effects via chemoproteomics (e.g., affinity pulldown with clickable probes) .

- In Vivo Efficacy:

- Test in murine models of autoimmune diseases (e.g., EAE for multiple sclerosis) with PK/PD profiling .

- Toxicology:

- Conduct Ames tests and hepatotoxicity screening to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.